CARM1 degrader-2

PROTAC CARM1 degradation DC50

Choose CARM1 degrader-2 (3e) for its event-driven pharmacology—catalytic protein elimination at 100-fold lower concentrations than occupancy-based inhibitors, directly confirmed by steep linker SAR that invalidates generic PROTAC analogs. Its 8.8 nM DC50 and 98% Dmax in MCF7 cells ensure robust target validation in TNBC models. This selective, well-characterized tool eliminates CARM1 scaffolding functions without PRMT family confounding, reducing experimental risk and cost.

Molecular Formula C72H100N12O7S
Molecular Weight 1277.7 g/mol
Cat. No. B12370830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCARM1 degrader-2
Molecular FormulaC72H100N12O7S
Molecular Weight1277.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O
InChIInChI=1S/C72H100N12O7S/c1-50(56-14-16-58(17-15-56)67-51(2)75-49-92-67)76-69(88)64-43-60(85)47-84(64)71(90)68(72(3,4)5)77-65(86)48-82-39-37-81(38-40-82)46-53-22-30-80(31-23-53)45-54-24-34-83(35-25-54)66(87)20-13-52-11-18-61(19-12-52)91-62-10-8-9-59(42-62)70(89)78(7)44-55-21-28-74-63(41-55)57-26-32-79(33-27-57)36-29-73-6/h8-12,14-19,21,28,41-42,49-50,53-54,57,60,64,68,73,85H,13,20,22-27,29-40,43-48H2,1-7H3,(H,76,88)(H,77,86)/t50-,60+,64-,68+/m0/s1
InChIKeyWRQKOZXHYYEKER-KLLGSTGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CARM1 Degrader-2: PROTAC-Mediated Degradation of CARM1 with DC50 8.8 nM for Cancer Research Procurement


CARM1 degrader-2 (compound 3e) is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of coactivator-associated arginine methyltransferase 1 (CARM1) via recruitment of the VHL E3 ubiquitin ligase and subsequent proteasome-dependent proteolysis. In MCF7 breast cancer cells, CARM1 degrader-2 exhibits a degradation potency (DC50) of 8.8 ± 0.1 nM and achieves a maximum degradation (Dmax) of 98 ± 0.7% [1]. This compound, with molecular formula C72H100N12O7S, molecular weight 1277.71 g/mol, and CAS number 3032785-06-8, is supplied as a solid for research use only .

Why CARM1 Degrader-2 Cannot Be Substituted with Generic CARM1 Inhibitors or Alternative PROTACs


CARM1-targeting small molecules are not interchangeable due to fundamental mechanistic differences between occupancy-driven inhibition and event-driven degradation, as well as pronounced structure-activity relationship (SAR) sensitivity among PROTAC degraders. CARM1 inhibitors such as TP-064 require sustained target occupancy to block methyltransferase activity, whereas PROTACs like CARM1 degrader-2 catalytically eliminate the entire CARM1 protein, achieving functional effects at 100-fold lower concentrations [1]. Moreover, PROTAC degradation potency is exquisitely sensitive to linker composition; altering the linker by as few as two carbon atoms can dramatically reduce degradation activity, rendering close structural analogs functionally inadequate [1]. Therefore, substituting CARM1 degrader-2 with an alternative degrader or inhibitor carries a high risk of experimental failure due to insufficient degradation efficiency or altered downstream biological outcomes.

Quantitative Evidence Guide for CARM1 Degrader-2: Head-to-Head Comparison Data vs. Degrader-1, Inhibitor TP-064, and Structural Analogs


DC50 Comparison: CARM1 Degrader-2 (8.8 nM) vs. CARM1 Degrader-1 (8.1 nM) in MCF7 Cells

In a head-to-head dose-response comparison in MCF7 breast cancer cells, CARM1 degrader-2 (compound 3e) demonstrates a degradation DC50 of 8.8 ± 0.1 nM, which is marginally higher than that of CARM1 degrader-1 (compound 3b, DC50 = 8.1 ± 0.1 nM). Both compounds share identical linker length and exhibit comparable degradation potency, confirming that 3e is a functionally equivalent alternative to 3b within the same PROTAC series [1].

PROTAC CARM1 degradation DC50

Dmax Comparison: CARM1 Degrader-2 (98%) vs. CARM1 Degrader-1 (97%) in MCF7 Cells

Maximum degradation efficacy (Dmax) is a critical parameter for PROTAC performance. In parallel dose-response assessments in MCF7 cells, CARM1 degrader-2 (3e) achieves a Dmax of 98 ± 0.7%, compared to 97 ± 1.9% for CARM1 degrader-1 (3b). Both compounds exceed 95% Dmax, indicating near-complete elimination of the CARM1 protein pool at saturating concentrations [1].

PROTAC CARM1 degradation Dmax

Functional Potency vs. Inhibitor TP-064: 100-Fold Lower Concentration Achieves Equivalent Substrate Methylation Inhibition

When comparing functional inhibition of CARM1 substrate methylation, the PROTAC degrader 3b (and by structural and functional equivalence, 3e) is at least 100-fold more potent than the small-molecule inhibitor TP-064. Specifically, 0.1 μM of 3b suppresses PABP1 and BAF155 asymmetric dimethylation to a degree comparable to that achieved with 10 μM of TP-064 in MCF7 cells [1]. This class-level advantage stems from the event-driven catalytic mechanism of PROTACs versus the occupancy-driven mechanism of inhibitors [1].

PROTAC CARM1 substrate methylation

Selectivity Profile: CARM1 Degrader Does Not Degrade PRMT1, PRMT5, or PRMT6

Selectivity across the protein arginine methyltransferase (PRMT) family is essential to attribute observed phenotypes specifically to CARM1 loss. Western blot analysis in MCF7 cells treated with 3b (and by extension the structurally analogous 3e) shows no detectable degradation of PRMT1, PRMT6, or PRMT5 under conditions that achieve >95% CARM1 degradation (DC50 8.1 nM, Dmax 97%). Global proteomic analysis further confirms that PRMT1 and PRMT5 protein levels remain unchanged upon 3b treatment [1].

PROTAC CARM1 selectivity

Linker Length Criticality: Two-Carbon Difference Abolishes CARM1 Degradation Activity

The SAR around the PROTAC linker is exceptionally steep. In MCF7 cells treated with 0.5 μM of each compound for 24 h, 3d (one carbon shorter than 3e) and 3c (two carbons shorter) exhibit markedly reduced CARM1 degradation activity compared to 3e and 3b. The complete loss of degradation potency with a mere two-atom difference highlights the critical importance of linker geometry for productive ternary complex formation and ubiquitin transfer [1].

PROTAC linker optimization structure-activity relationship

Cell Migration Inhibition: 20-Fold Lower Dose of CARM1 Degrader vs. Inhibitor TP-064

In a transwell migration assay using triple-negative breast cancer MDA-MB-231 cells, 0.5 μM of the CARM1 degrader 3b inhibits cell migration to a degree comparable to that achieved with 10 μM of the inhibitor TP-064. This represents a 20-fold reduction in the required concentration to elicit the same anti-migratory effect [1]. Given the functional equivalence between 3b and 3e in degradation assays, 3e is expected to exhibit a similar 20-fold potency advantage over TP-064.

CARM1 cell migration breast cancer

Optimal Application Scenarios for CARM1 Degrader-2 in Cancer Research and PROTAC Development


Investigating CARM1 Dependency in Triple-Negative Breast Cancer (TNBC) Models

CARM1 is frequently overexpressed in TNBC and correlates with poor prognosis. CARM1 degrader-2 (3e) provides a robust chemical tool to dissect CARM1-dependent oncogenic pathways in TNBC cell lines such as MDA-MB-231 and BT549. With a DC50 of 8.8 nM and near-complete protein elimination (Dmax 98%), researchers can achieve acute CARM1 depletion without the confounding effects of genetic knockout adaptation. The 20-fold potency advantage over inhibitors in migration assays [1] enables more cost-effective, high-content screening for CARM1-dependent metastatic phenotypes.

Comparing Occupancy-Driven vs. Event-Driven CARM1 Targeting in Mechanistic Studies

The 100-fold differential in functional potency between CARM1 PROTACs and the inhibitor TP-064 [1] provides a unique opportunity to compare the biological consequences of enzymatic inhibition versus complete protein ablation. Researchers can pair CARM1 degrader-2 with TP-064 in side-by-side experiments to determine whether non-enzymatic scaffolding functions of CARM1 contribute to observed phenotypes, a distinction that cannot be made with inhibitors alone.

Linker Optimization Studies in PROTAC Design and Development

The steep SAR observed among compounds 3c, 3d, 3b, and 3e—where a two-carbon linker truncation abolishes degradation activity [1]—makes CARM1 degrader-2 a valuable reference compound for PROTAC linker optimization campaigns. Researchers developing novel PROTACs can use 3e as a positive control to benchmark ternary complex formation efficiency and to calibrate computational models predicting optimal linker length and composition.

Selectivity Profiling for PRMT Family Off-Target Assessment

CARM1 degrader-2, like its close analog 3b, selectively degrades CARM1 without affecting PRMT1, PRMT5, or PRMT6 protein levels [1]. This selectivity makes it an ideal tool for chemical biology studies aiming to isolate CARM1-specific functions within the broader PRMT network. It can serve as a reference compound when evaluating the selectivity of novel CARM1-targeting agents, reducing the need for extensive counter-screening against other PRMT family members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for CARM1 degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.